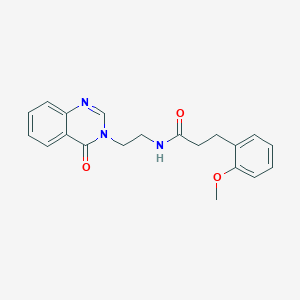
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-dihydroisoquinoline-1,2-dicarboxylic acid ester ) is a heterocyclic compound with interesting pharmaceutical and biological activities. Its chemical structure consists of an isoquinoline core with two carboxylic acid groups. Let’s explore its synthesis, reactions, and applications.
Méthodes De Préparation
Synthetic Routes::
Pictet–Spengler Reaction: This classic method involves the condensation of an aromatic aldehyde (such as 2-methylbenzaldehyde) with an amine (such as aniline) in the presence of an acid catalyst. The resulting imine cyclizes to form the isoquinoline ring. Subsequent esterification yields the target compound.
Reductive Amination: Starting from 2-methylquinoline, reductive amination with an aldehyde or ketone followed by esterification can lead to the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Analyse Des Réactions Chimiques
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding quinoline derivative.
Reduction: Reduction of the double bond in the dihydroisoquinoline ring can yield the fully saturated isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and acid catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester finds applications in:
Medicine: Its derivatives may exhibit antifungal, antibacterial, or antiviral properties.
Chemistry: It serves as a building block for more complex heterocycles.
Industry: It could be used in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism of action for this compound may vary depending on its specific derivatives. it likely interacts with molecular targets or pathways relevant to its biological activities.
Propriétés
Numéro CAS |
110599-67-2 |
|---|---|
Formule moléculaire |
C12H12NO4- |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)13-7-6-8-4-2-3-5-9(8)10(13)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15)/p-1 |
Clé InChI |
KZFWIMQCWWZZAQ-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide](/img/structure/B12164435.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12164443.png)
![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12164444.png)

![N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide](/img/structure/B12164478.png)
![(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12164486.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12164490.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12164495.png)
![1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one](/img/structure/B12164496.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12164497.png)
![N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12164498.png)


